molecular formula C18H21NO B11047542 4,4,6,8-Tetramethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

4,4,6,8-Tetramethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No. B11047542
M. Wt: 267.4 g/mol
InChI Key: YGOSLJXORGSLMZ-UHFFFAOYSA-N
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Description

4,4,6,8-Tetramethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,8-Tetramethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a diketone under acidic or basic conditions.

    Introduction of the Isopropylidene Group: This is achieved through an alkylation reaction using an appropriate alkylating agent, such as isopropyl bromide, in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,6,8-Tetramethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Quinones.

    Reduction: Reduced pyrroloquinoline derivatives.

    Substitution: Halogenated pyrroloquinoline derivatives.

Scientific Research Applications

4,4,6,8-Tetramethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,4,6,8-Tetramethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4,4,6,8-Tetramethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: The parent compound.

    Rosifoliol: A stereoisomer with similar structural features.

    Eudesm-5-en-11-ol: Another structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

6,9,11,11-tetramethyl-3-propan-2-ylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C18H21NO/c1-10(2)15-14-8-11(3)7-13-12(4)9-18(5,6)19(16(13)14)17(15)20/h7-9H,1-6H3

InChI Key

YGOSLJXORGSLMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=C(C)C)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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